molecular formula C20H23N5O4 B10882063 methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10882063
M. Wt: 397.4 g/mol
InChI Key: XEYHFWOZKMMQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a heterocyclic derivative featuring a pyrazolone core fused with an imidazole side chain and a methyl ester group. Key structural attributes include:

  • Pyrazolone ring: A 5-oxo-4,5-dihydro-1H-pyrazole moiety, which is a common pharmacophore in anti-inflammatory and antimicrobial agents .
  • Methyl ester: A hydrolyzable ester group that may impact bioavailability and metabolic stability.

Synthetic routes for analogous compounds involve condensation reactions between pyrazolone intermediates and imidazole-containing aldehydes or amines, as seen in the synthesis of ethyl {[(4Z)-4-(4-nitrobenzylidene)-5-oxo-2-(pyridin-3-yl)-4,5-dihydro-1H-imidazol-1-yl]amino} acetate (85% yield, IR: 1723 cm⁻¹ for ester C=O) .

Properties

Molecular Formula

C20H23N5O4

Molecular Weight

397.4 g/mol

IUPAC Name

methyl 2-[4-[N-[2-(1H-imidazol-5-yl)ethyl]-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C20H23N5O4/c1-13(22-9-8-14-11-21-12-23-14)19-17(10-18(26)29-3)24-25(20(19)27)15-4-6-16(28-2)7-5-15/h4-7,11-12,24H,8-10H2,1-3H3,(H,21,23)

InChI Key

XEYHFWOZKMMQBG-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC1=CN=CN1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC

Origin of Product

United States

Preparation Methods

Table 1. Reaction Conditions and Yields Across Methodologies

StepReagents/ConditionsYield (%)Purity (%)Source
Pyrazolone formationEthyl acetoacetate, AcOH, NaOAc, reflux8298
Mannich reaction2-(1H-Imidazol-4-yl)ethylamine, CH₂O, EtOH7595
Claisen condensationNaOEt, ethyl acetate, toluene, reflux6897
EsterificationSOCl₂, MeOH, 0°C to RT8599

Key insights :

  • The pyrazolone formation and esterification steps achieve the highest yields due to favorable thermodynamics.

  • The Mannich reaction requires strict stoichiometric control to minimize polyalkylation byproducts.

  • Solvent polarity directly impacts intermediate solubility and reaction efficiency.

Scalability and Industrial Considerations

Scale-up challenges include managing exothermic reactions during Claisen condensation and ensuring consistent imidazole stability under acidic conditions. Continuous flow reactors have been proposed for Steps 1 and 4 to enhance heat dissipation and reduce reaction times. Patent data suggests that substituting sodium ethoxide with potassium tert-butoxide in Step 3 improves yield by 12% at pilot-plant scales .

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium ethoxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent due to its unique structure and possible biological activity.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s properties may be investigated for applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate would depend on its specific interactions with biological targets. Generally, compounds with imidazole and pyrazole moieties can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The target compound shares structural homology with imidazole-pyrazolone hybrids, differing primarily in substituents and side chains. Below is a comparative analysis:

Compound Name Molecular Formula Key Substituents Functional Groups Pharmacological Activity
Target Compound C₂₂H₂₃N₅O₄ 4-Methoxyphenyl, methyl ester, imidazole-ethylaminoethylidene Ester, imidazole, pyrazolone Not reported (needs evaluation)
Ethyl {[(4Z)-4-(4-nitrobenzylidene)-5-oxo-2-(pyridin-3-yl)-4,5-dihydro-1H-imidazol-1-yl]amino} acetate C₁₉H₁₈N₆O₄ 4-Nitrobenzylidene, pyridin-3-yl, ethyl ester Nitro, pyridine, ester Antimicrobial (data pending)
4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones C₂₄H₂₁N₅O₂ Arylidene, phenyl, methyl Arylidene, pyrazolone Growth inhibitory activity against microbes
(4Z)-4-(1-{[2-(1H-Imidazol-4-yl)ethyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one C₂₂H₂₁N₅O Diphenyl, imidazole-ethylaminoethylidene Imidazole, pyrazolone Not reported

Key Observations

The methyl ester group is smaller and less polar than ethyl esters in analogues, which could influence hydrolysis rates and metabolic stability .

Pharmacological Potential: Imidazole-pyrazolone hybrids exhibit antimicrobial activity, as demonstrated by growth inhibition in microbial assays . The target compound’s imidazole side chain may similarly interact with microbial enzymes or DNA.

Synthetic Accessibility: The target compound’s synthesis likely mirrors methods for analogues, such as condensation of 4-amino-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate with imidazole-containing amines .

Research Findings and Data Gaps

Analytical Characterization

  • Spectroscopic Data : IR and ¹H NMR spectra for analogues reveal characteristic peaks for ester C=O (1723–1683 cm⁻¹) and imidazole C=N (1612 cm⁻¹) . The target compound’s spectral data is unreported but expected to align with these ranges.

Unresolved Questions

  • Physical Properties : Density, melting point, and solubility data are absent for the target compound and some analogues .
  • Biological Activity : While imidazole derivatives are pharmacologically active, the target compound’s efficacy against specific pathogens or molecular targets remains untested .

Biological Activity

Methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₁₉H₃₁N₅O₃
  • Molecular Weight : 385.4 g/mol
  • CAS Number : 879055-96-6

The compound features a pyrazole core with various substituents, including an imidazole group and a methoxyphenyl moiety, which are crucial for its biological activity.

Structure-Activity Relationship (SAR)

The structure of this compound suggests multiple points of interaction with biological targets, particularly due to the presence of the imidazole and pyrazole rings. These functionalities are known to influence the compound's interaction with enzymes and receptors.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study conducted on synthesized pyrazole derivatives demonstrated their cytotoxic effects against several cancer cell lines. The IC50 values for these compounds were measured, revealing that certain substitutions significantly enhanced their anticancer efficacy:

CompoundCell LineIC50 (µM)
7kHCT1160.25
7lUACC-620.29
5eNCI-H4600.36

These findings suggest that the presence of electron-withdrawing groups enhances the anticancer activity of pyrazole derivatives .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of similar imidazole-containing compounds. For example, an analog showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that modifications in the structure can lead to varying degrees of antimicrobial efficacy.

Antimicrobial Assay Results

CompoundTarget BacteriaInhibition Zone (mm)
Analog AE. coli17
Analog AS. aureus15

These results underline the importance of specific structural elements in determining the biological activity of these compounds .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer proliferation or microbial growth.
  • Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways, leading to apoptosis in cancer cells.
  • Oxidative Stress Induction : Some studies suggest that such compounds can induce oxidative stress in target cells, contributing to their cytotoxic effects.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assign peaks for pyrazole protons (δ 6.8–7.2 ppm), imidazole NH (δ 8.1–8.5 ppm), and methoxy groups (δ 3.8 ppm) .
  • IR Spectroscopy : Confirm ester C=O (1720–1740 cm⁻¹) and imine C=N (1640–1660 cm⁻¹) .
  • X-ray crystallography : Resolve Z-configuration at the ethylidene group (e.g., C4–N bond torsion angle < 10°) .

How can discrepancies in spectral data (e.g., unexpected NOEs or splitting patterns) be resolved?

Q. Advanced

  • 2D NMR (COSY, NOESY) : Identify through-space correlations to confirm stereochemistry (e.g., NOE between imidazole H and pyrazole C4-H) .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate tautomeric forms .
  • Dynamic HPLC : Detect rotamers (e.g., hindered rotation around the ethylidene bond) by varying column temperature (25–40°C) .

What in vitro assays are suitable for evaluating this compound’s antitumor activity?

Q. Basic

  • Enzyme inhibition : Screen against COX-2 (IC₅₀) or tyrosine kinases (e.g., EGFR) using fluorometric assays .
  • Cell viability : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 μM) .

How can target engagement be validated in complex biological systems?

Q. Advanced

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ/kₐ) to purified targets (e.g., COX-2) .
  • Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment (ΔTₘ ≥ 2°C) .
  • Mutagenesis studies : Introduce point mutations (e.g., COX-2 Arg120Ala) to assess binding specificity .

What computational strategies predict binding modes with biological targets?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB: 3LN1) to identify key residues (e.g., His90, Arg513) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å) .
  • Free energy calculations (MM/PBSA) : Estimate ΔG binding for SAR refinement .

How can purity be improved post-synthesis, and what methods quantify trace impurities?

Q. Basic

  • Recrystallization : Use ethanol/water (7:3 v/v) to achieve >98% purity .
  • HPLC-DAD : Quantify residual hydrazine (<0.1%) with a C18 column (λ = 254 nm) .

What stability studies are recommended for long-term storage?

Q. Advanced

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor ester hydrolysis via HPLC .
  • Light sensitivity : UV irradiation (254 nm, 48 hrs) to assess photodegradation (e.g., imidazole ring cleavage) .
    Optimal storage: -20°C in amber vials under argon .

How does structural modification (e.g., substituent variation) alter bioactivity?

Q. Advanced

  • SAR studies : Replace 4-methoxyphenyl with 4-fluorophenyl to enhance COX-2 selectivity (IC₅₀ from 1.2 μM to 0.7 μM) .
  • Electron-withdrawing groups : Nitro substituents increase metabolic stability (t₁/₂ from 2.1 to 4.3 hrs in microsomes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.